,1-Dimethoxy-2-(2-methoxyethoxy)ethane, also known as dimethoxyethoxyethane, finds application in scientific research as a solvent due to its several favorable properties. These include:
1,1-Dimethoxy-2-(2-methoxyethoxy)ethane is an organic compound with the molecular formula C₇H₁₆O₄ and a CAS number of 94158-44-8. This compound features a central ethane structure substituted with two methoxy groups and one 2-methoxyethoxy group, contributing to its unique chemical properties. It is primarily used as a reactant in various synthetic pathways, notably in the production of Dirithromycin, a semi-synthetic macrolide antibiotic .
These reactions highlight its versatility as a synthetic intermediate in organic chemistry.
The synthesis of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane can be achieved through various methods:
These methods highlight its accessibility for research and industrial applications.
1,1-Dimethoxy-2-(2-methoxyethoxy)ethane has several notable applications:
Several compounds share structural similarities with 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Dimethyl Acetal | C₆H₁₄O₂ | Simpler structure; lacks additional ether group |
Ethylene Glycol Dimethyl Ether | C₈H₁₈O₄ | More hydroxyl groups; used as antifreeze |
2-Methoxyethyl Acetate | C₇H₁₄O₃ | Esters; used as solvents and flavoring agents |
1,1-Dimethoxy-2-(2-methoxyethoxy)ethane stands out due to its dual methoxy substitutions and the presence of an ether group that enhances its solubility and reactivity compared to simpler ethers or acetals. This structural complexity allows it to function effectively as an intermediate in pharmaceutical synthesis while exhibiting potential biological activities.
The compound is systematically named 1,1-dimethoxy-2-(2-methoxyethoxy)ethane under IUPAC guidelines, reflecting its ethane backbone substituted with two methoxy (–OCH₃) groups at position 1 and a 2-methoxyethoxy (–OCH₂CH₂OCH₃) group at position 2. Its molecular formula is C₇H₁₆O₄, with a molar mass of 164.20 g/mol. The structure comprises a central ethane moiety flanked by oxygen-containing functional groups, creating a polar yet hydrophobic profile ideal for solvent applications.
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₆O₄ | |
Molecular Weight | 164.20 g/mol | |
Boiling Point | 183.1 ± 25.0 °C (760 mmHg) | |
Density (20 °C) | 1.000 g/mL |
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into its molecular architecture:
Irritant